2-Bromo-5-(tert-butyl)thiazole 2-Bromo-5-(tert-butyl)thiazole
Brand Name: Vulcanchem
CAS No.: 22275-17-8
VCID: VC3413316
InChI: InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
SMILES: CC(C)(C)C1=CN=C(S1)Br
Molecular Formula: C7H10BrNS
Molecular Weight: 220.13 g/mol

2-Bromo-5-(tert-butyl)thiazole

CAS No.: 22275-17-8

Cat. No.: VC3413316

Molecular Formula: C7H10BrNS

Molecular Weight: 220.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(tert-butyl)thiazole - 22275-17-8

Specification

CAS No. 22275-17-8
Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
IUPAC Name 2-bromo-5-tert-butyl-1,3-thiazole
Standard InChI InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Standard InChI Key MPYAUHBDNAUDNV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN=C(S1)Br
Canonical SMILES CC(C)(C)C1=CN=C(S1)Br

Introduction

Structural Characteristics and Chemical Properties

2-Bromo-5-(tert-butyl)thiazole is a substituted thiazole containing a bromine atom at the 2-position and a tert-butyl group at the 5-position. The thiazole core is a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom, with the general structure C₃H₃NS.

The molecular structure of 2-Bromo-5-(tert-butyl)thiazole can be inferred from related compounds. The chemical formula would be C₇H₁₀BrNS with an estimated molecular weight of approximately 220 g/mol. While no direct spectroscopic data is available in the search results, the compound would likely have characteristic signals in NMR spectroscopy reflecting the thiazole ring and tert-butyl group.

Table 1. Predicted Chemical Properties of 2-Bromo-5-(tert-butyl)thiazole

PropertyValueNotes
Chemical FormulaC₇H₁₀BrNSDerived from molecular structure
Molecular Weight~220 g/molEstimated based on atomic weights
AppearanceLikely solid at room temperatureBased on similar heterocyclic compounds
SolubilityLikely soluble in organic solventsCharacteristic of similar thiazole derivatives
Melting PointEstimated 70-120°CComparable to related thiazole derivatives

It is worth noting that structurally related compounds like 2-bromo-5-tert-butyl-1,3,4-thiadiazole have documented properties that might provide insight. This related compound has a chemical formula of C₆H₉BrN₂S and a molecular weight of 221.12 g/mol .

Structural Analogs and Comparative Analysis

While the search results don't provide direct information about 2-Bromo-5-(tert-butyl)thiazole, several structural analogs offer valuable comparative data. Related compounds include 2-bromo-5-tert-butyl-1,3,4-thiadiazole and 2-Bromo-5-(tert-butyl)benzo[b]thiophene, both containing similar structural elements.

Table 2. Comparison of 2-Bromo-5-(tert-butyl)thiazole with Structural Analogs

CompoundChemical FormulaMolecular WeightRing StructureKey Differences
2-Bromo-5-(tert-butyl)thiazoleC₇H₁₀BrNS~220 g/molThiazoleTarget compound
2-bromo-5-tert-butyl-1,3,4-thiadiazoleC₆H₉BrN₂S221.12 g/molThiadiazoleContains additional nitrogen atom
2-Bromo-5-(tert-butyl)benzo[b]thiopheneC₁₂H₁₃BrS269.2 g/molBenzothiopheneContains fused benzene ring, no nitrogen

The presence of the thiazole ring in the target compound, compared to the thiadiazole ring in the analog, would likely result in differences in electronic distribution, reactivity, and biological activity. The thiazole ring possesses one nitrogen atom, whereas the thiadiazole has two, which affects the ring's electron density and hydrogen bonding capabilities.

Synthetic ApproachKey ReagentsPotential ChallengesAdvantages
Direct brominationNBS, solventRegioselectivity controlStraightforward, fewer steps
Cyclization followed by brominationThiourea derivatives, brominating agentsMultiple steps requiredBetter control of substitution pattern
De novo thiazole synthesistert-butyl-containing precursors, bromination reagentsPrecursor synthesis complexityPotentially higher yield and purity
Application DomainPotential UsesSupporting Evidence
Pharmaceutical researchPotential topoisomerase inhibitor; Antiviral candidateStructural similarity to compounds with topoisomerase IB inhibitory activity ; Halogenated heterocycles showing antiviral activity
Synthetic chemistryBuilding block for complex molecules; Cross-coupling substrateReactivity of brominated heterocycles in coupling reactions
Materials sciencePotential use in functional materialsElectronic properties of thiazole derivatives

Physicochemical Properties and Reactivity

The physicochemical properties of 2-Bromo-5-(tert-butyl)thiazole would be influenced by both the thiazole core and its substituents. The bromine atom typically imparts certain reactivity patterns, while the tert-butyl group would influence solubility and steric properties.

Electronic and Steric Effects

The bromine at the 2-position would likely decrease electron density in the thiazole ring through its electron-withdrawing inductive effect. This electronic effect could influence the compound's reactivity, particularly in nucleophilic substitution reactions. The tert-butyl group, being electron-donating, would partially counterbalance this effect while also introducing significant steric bulk.

Research Context and Knowledge Gaps

The available literature indicates several research gaps concerning 2-Bromo-5-(tert-butyl)thiazole. While there is substantial research on various thiazole derivatives, specific studies focusing on this particular compound appear limited.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies on thiazole derivatives have revealed the importance of substituent positions. For instance, in a study on thiazole-based stilbene analogs, it was found that "a reasonable explanation is that the bromine at the 5-position was reduced in the Arbuzov reaction procedure due to the known reducibility of triethyl phosphite" , highlighting the unique reactivity patterns of brominated thiazoles.

Future Research Directions

Future research might focus on:

  • Developing efficient synthetic routes specifically for 2-Bromo-5-(tert-butyl)thiazole

  • Exploring its potential biological activities, particularly in comparison to known active thiazole derivatives

  • Investigating its utility as a synthetic intermediate in the preparation of more complex molecules

  • Examining structure-property relationships to better understand the influence of the 2-bromo and 5-tert-butyl substituents on thiazole properties

Analytical Considerations

The analysis and characterization of 2-Bromo-5-(tert-butyl)thiazole would likely involve standard analytical techniques used for organic compounds, including spectroscopic methods and chromatography.

Analytical MethodExpected ObservationsSignificance
¹H NMR SpectroscopySinglet for thiazole C-4 proton; Singlet for tert-butyl protonsStructural confirmation
¹³C NMR SpectroscopyCharacteristic signals for thiazole carbons and tert-butyl groupCarbon framework verification
Mass SpectrometryMolecular ion peak with characteristic bromine isotope patternMolecular weight confirmation
IR SpectroscopyC=N stretching; C-S stretching; C-Br stretchingFunctional group identification

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